molecular formula C19H28N2O4 B587055 N-tert-Butyloxycarbonyl-L-pipecolic Acid 2,6-Dimethyl-benzenamine Ester CAS No. 1391068-04-4

N-tert-Butyloxycarbonyl-L-pipecolic Acid 2,6-Dimethyl-benzenamine Ester

Cat. No. B587055
CAS RN: 1391068-04-4
M. Wt: 348.443
InChI Key: OVJPPSZSLZBMHO-HNNXBMFYSA-N
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Description

“N-tert-Butyloxycarbonyl-L-pipecolic Acid 2,6-Dimethyl-benzenamine Ester” is a chemical compound with the molecular formula C19H28N2O4 . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . This compound is likely used in the synthesis of peptides and proteins .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Chemical Reactions Analysis

The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 348.4 g/mol . Other physical and chemical properties like melting point, boiling point, and density would depend on the specific conditions and require experimental determination .

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it’s used as a protecting group in organic synthesis, the BOC group can protect amines from reacting until it’s removed .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules, particularly in the field of peptide and protein synthesis . Its use as a protecting group could also be explored in other contexts .

properties

IUPAC Name

2-O-(4-amino-3,5-dimethylphenyl) 1-O-tert-butyl (2S)-piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-12-10-14(11-13(2)16(12)20)24-17(22)15-8-6-7-9-21(15)18(23)25-19(3,4)5/h10-11,15H,6-9,20H2,1-5H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJPPSZSLZBMHO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC(=O)C2CCCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1N)C)OC(=O)[C@@H]2CCCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyloxycarbonyl-L-pipecolic Acid 2,6-Dimethyl-benzenamine Ester

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